
Antibacterial agent 103
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial Agent 103 is a synthetic compound known for its potent antibacterial properties. It is designed to inhibit the growth of bacteria and is used in various applications, including medical treatments, industrial processes, and research. The compound is particularly effective against a broad spectrum of bacterial strains, making it a valuable tool in combating bacterial infections and preventing the spread of diseases.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 103 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antibacterial activity of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results. The industrial production also involves purification steps, including crystallization and filtration, to remove any impurities and ensure the compound meets the required standards.
化学反应分析
Types of Reactions: Antibacterial Agent 103 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can alter the compound’s properties and enhance its antibacterial activity.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their efficacy in inhibiting bacterial growth and their potential use in different fields.
科学研究应用
Antibacterial Agent 103 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new antibacterial agents.
Biology: Researchers use it to investigate the effects of antibacterial compounds on bacterial cells and to study the development of bacterial resistance.
Medicine: The compound is tested for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: It is used in the formulation of antibacterial coatings, disinfectants, and other products designed to prevent bacterial contamination.
作用机制
The mechanism of action of Antibacterial Agent 103 involves disrupting the bacterial cell wall or membrane, leading to cell lysis and death. The compound targets specific proteins and enzymes essential for bacterial survival, inhibiting their function and preventing the bacteria from replicating. This multi-target approach reduces the likelihood of bacteria developing resistance to the compound.
相似化合物的比较
Antibacterial Agent 103 is compared with other similar compounds, such as:
Penicillin: Unlike penicillin, which targets the synthesis of the bacterial cell wall, this compound has a broader mechanism of action, affecting multiple targets within the bacterial cell.
Tetracycline: While tetracycline inhibits protein synthesis by binding to the bacterial ribosome, this compound disrupts the cell membrane and other essential processes.
Ciprofloxacin: Ciprofloxacin targets bacterial DNA gyrase, whereas this compound has a more diverse range of targets, making it effective against a wider variety of bacterial strains.
属性
分子式 |
C35H64N6O5S |
|---|---|
分子量 |
681.0 g/mol |
IUPAC 名称 |
N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2-amino-2-oxoethyl)-benzylsulfonylamino]hexan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide |
InChI |
InChI=1S/C35H64N6O5S/c1-2-3-4-5-6-7-8-9-10-11-15-24-34(43)40-32(23-17-19-26-37)35(44)39-31(22-16-18-25-36)27-41(28-33(38)42)47(45,46)29-30-20-13-12-14-21-30/h12-14,20-21,31-32H,2-11,15-19,22-29,36-37H2,1H3,(H2,38,42)(H,39,44)(H,40,43)/t31-,32-/m0/s1 |
InChI 键 |
TYTIRKHUFHUKGR-ACHIHNKUSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)CN(CC(=O)N)S(=O)(=O)CC1=CC=CC=C1 |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)CN(CC(=O)N)S(=O)(=O)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



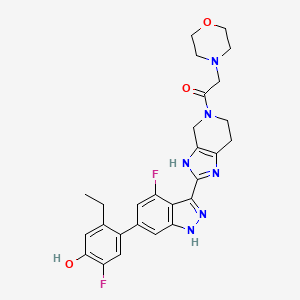
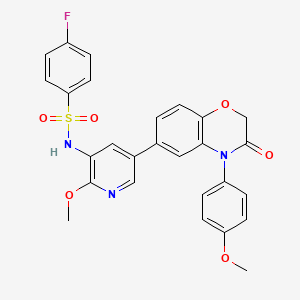


![1-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140887.png)


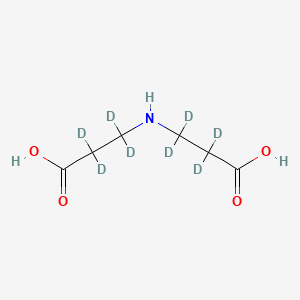
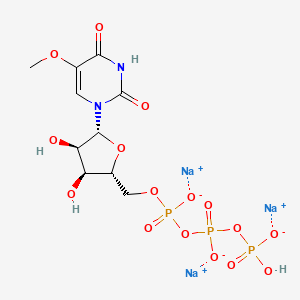
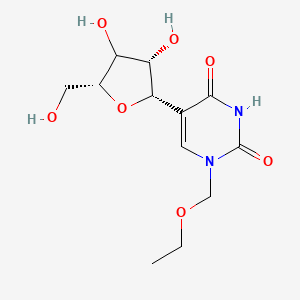
![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)


